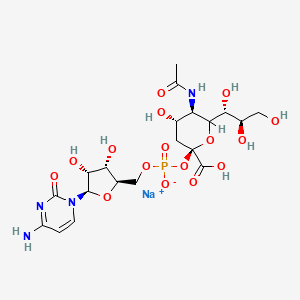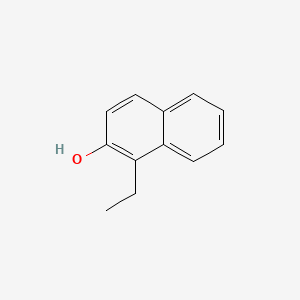
CMP-NeuAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is an essential sugar nucleotide involved in the biosynthesis of sialic acid and its conjugates. Sialic acids are crucial components of glycoconjugates, playing significant roles in various biological processes such as cell recognition, viral infection, and toxin binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CMP-NeuAc is synthesized through the enzymatic reaction of N-acetylneuraminic acid (NeuAc) with cytidine triphosphate (CTP) catalyzed by this compound synthetase. The reaction conditions typically involve the presence of NeuAc aldolase and this compound synthetase, which are co-expressed in a single strain to facilitate the production .
Industrial Production Methods
Large-scale production of this compound can be achieved using a biosynthetic pathway engineered microorganism. This method employs N-acetylmannosamine, excess pyruvate, and CTP to produce this compound efficiently and economically .
Análisis De Reacciones Químicas
Types of Reactions
CMP-NeuAc undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: This compound hydroxylase is used as a reagent for the oxidation reaction.
Substitution: Sialyltransferases are commonly used for substitution reactions, transferring sialic acid from this compound to acceptors.
Major Products Formed
Oxidation: CMP-N-glycolylneuraminic acid (CMP-NeuGc).
Substitution: Various sialylated oligosaccharides and glycoconjugates.
Aplicaciones Científicas De Investigación
CMP-NeuAc has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of sialylated oligosaccharides and glycoconjugates.
Biology: Plays a role in cell recognition, viral infection, and toxin binding.
Medicine: Involved in the development of influenza inhibitors and markers for various disorders.
Industry: Utilized in the large-scale production of sialic acid-derived oligosaccharides.
Mecanismo De Acción
CMP-NeuAc exerts its effects by serving as the activated sugar donor for sialyltransferases, which transfer sialic acid to acceptors or growing oligosaccharide chains. This process is crucial for the formation of sialylated glycoconjugates involved in cell-cell adhesion, intracellular signaling, and regulation of glycoprotein stability .
Comparación Con Compuestos Similares
CMP-NeuAc is unique compared to other similar compounds due to its specific role as an activated sugar donor for sialyltransferases. Similar compounds include:
CMP-N-glycolylneuraminic acid (CMP-NeuGc): Formed by the oxidation of this compound.
N-acetylneuraminic acid (NeuAc): The precursor of this compound.
N-glycolylneuraminic acid (NeuGc): A derivative of NeuAc.
This compound stands out due to its critical function in the biosynthesis of sialic acid and its conjugates, making it indispensable in various biological and industrial processes .
Propiedades
Fórmula molecular |
C20H30N4NaO16P |
|---|---|
Peso molecular |
636.4 g/mol |
Nombre IUPAC |
sodium;[(2R,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16?,17+,20+;/m0./s1 |
Clave InChI |
VFRHSOGUONIUOR-CTFMUGKASA-M |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8659214.png)
![8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8659240.png)








![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)

